molecular formula C17H23N3O3S B2937802 2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797754-87-0

2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2937802
CAS No.: 1797754-87-0
M. Wt: 349.45
InChI Key: JOFBCHVLHQNNSD-UHFFFAOYSA-N
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Description

2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a piperidine ring, a cyclohexylsulfonyl group, and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclohexylsulfonyl chloride under basic conditions.

    Attachment of the Nicotinonitrile Moiety: The final step involves the coupling of the sulfonylated piperidine with a nicotinonitrile derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the nicotinonitrile moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the nicotinonitrile moiety.

    Substitution: Substituted piperidine or nicotinonitrile derivatives.

Mechanism of Action

The mechanism of action of 2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity that are not commonly found in other compounds.

Properties

IUPAC Name

2-(1-cyclohexylsulfonylpiperidin-4-yl)oxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c18-13-14-5-4-10-19-17(14)23-15-8-11-20(12-9-15)24(21,22)16-6-2-1-3-7-16/h4-5,10,15-16H,1-3,6-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFBCHVLHQNNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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